4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid
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Overview
Description
4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid is a useful research compound. Its molecular formula is C33H21NO6 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and benzoic acid derivatives.
Reaction Conditions: The carbazole is functionalized at the 3, 6, and 9 positions through a series of organic reactions, including Friedel-Crafts acylation and subsequent hydrolysis.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the necessary reactions under controlled conditions.
Automation: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoic acid groups to benzyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, benzyl alcohols, and various substituted aromatic compounds .
Scientific Research Applications
4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:Mechanism of Action
The mechanism of action of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid involves:
Comparison with Similar Compounds
Similar Compounds
4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid: Similar structure but with two benzoic acid groups.
4,4’,4’‘,4’‘’-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid: Contains four benzoic acid groups attached to the carbazole core.
Uniqueness
4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid is unique due to its specific arrangement of three benzoic acid groups, which provides distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics .
Biological Activity
4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid (CAS No. 2292116-92-6) is a compound belonging to the carbazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The chemical structure of this compound consists of a central carbazole moiety linked to three benzoic acid groups. Its molecular formula is C27H21O3 with a molecular weight of 427.46 g/mol. The compound exhibits several physicochemical properties relevant to its biological activity:
Property | Value |
---|---|
Molecular Weight | 427.46 g/mol |
LogP | 7.2123 |
H-Bond Acceptors | 4 |
H-Bond Donors | 3 |
Rotatable Bonds | 6 |
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that carbazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The antitumor activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p53 pathway and the BRAF mutation pathway in melanoma cells .
- Case Studies : In vivo studies demonstrated that similar carbazole derivatives reduced tumor size in xenograft models without adversely affecting normal tissues .
Antimicrobial Activity
The antimicrobial potential of carbazole derivatives has been extensively studied:
- Bacterial Inhibition : Compounds similar to this compound have shown effective antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The zones of inhibition ranged from 12.6 mm to 26.08 mm at concentrations around 50 µg/mL .
- Fungal Activity : Antifungal activities have also been reported against pathogens like Candida albicans and Aspergillus niger, with significant zones of inhibition observed in various studies .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of carbazole derivatives:
- Cellular Protection : Certain derivatives have demonstrated protective effects against glutamate-induced toxicity in neuronal cells (HT22), suggesting antioxidative properties that may mitigate oxidative stress-related damage .
- Mechanism : The neuroprotective effects are believed to stem from their ability to modulate oxidative stress pathways and enhance cellular survival mechanisms .
Properties
Molecular Formula |
C33H21NO6 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
4-[6,9-bis(4-carboxyphenyl)carbazol-3-yl]benzoic acid |
InChI |
InChI=1S/C33H21NO6/c35-31(36)21-5-1-19(2-6-21)24-11-15-29-27(17-24)28-18-25(20-3-7-22(8-4-20)32(37)38)12-16-30(28)34(29)26-13-9-23(10-14-26)33(39)40/h1-18H,(H,35,36)(H,37,38)(H,39,40) |
InChI Key |
SYWJUWYUWXYHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
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